molecular formula C10H5Cl2NO2 B14363296 2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one CAS No. 91813-56-8

2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one

Cat. No.: B14363296
CAS No.: 91813-56-8
M. Wt: 242.05 g/mol
InChI Key: GUYNSGCVQUUZQW-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one is a chemical compound that belongs to the oxazinone class It is characterized by the presence of a dichlorophenyl group attached to an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with an appropriate alcohol or amine to yield the desired oxazinone compound . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one is unique due to its oxazinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

91813-56-8

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-oxazin-6-one

InChI

InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)10-13-4-3-9(14)15-10/h1-5H

InChI Key

GUYNSGCVQUUZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=O)O2)Cl)Cl

Origin of Product

United States

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